2-(1-Fluoronaphthalen-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Fluoronaphthalen-2-yl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 1-fluoronaphthalen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Fluoronaphthalen-2-yl)pyridine typically involves the coupling of a fluoronaphthalene derivative with a pyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the two aromatic rings . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1-Fluoronaphthalen-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the naphthalene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalenes, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
2-(1-Fluoronaphthalen-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe in biological assays to study the interactions of various biomolecules.
Mechanism of Action
The mechanism of action of 2-(1-Fluoronaphthalen-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site .
Comparison with Similar Compounds
2-(1-Fluoronaphthalen-2-yl)pyridine can be compared with other similar compounds, such as:
2-(1-Chloronaphthalen-2-yl)pyridine: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and binding properties.
2-(1-Bromonaphthalen-2-yl)pyridine: Contains a bromine atom, which can influence its chemical behavior and applications.
2-(1-Iodonaphthalen-2-yl)pyridine:
These comparisons highlight the unique properties of this compound, particularly the influence of the fluorine atom on its chemical and biological activities.
Properties
CAS No. |
918630-53-2 |
---|---|
Molecular Formula |
C15H10FN |
Molecular Weight |
223.24 g/mol |
IUPAC Name |
2-(1-fluoronaphthalen-2-yl)pyridine |
InChI |
InChI=1S/C15H10FN/c16-15-12-6-2-1-5-11(12)8-9-13(15)14-7-3-4-10-17-14/h1-10H |
InChI Key |
PJTMSDXLFYYQGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.